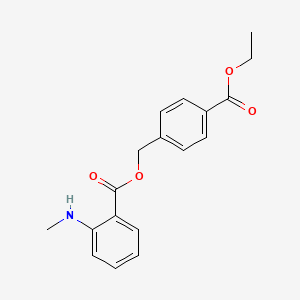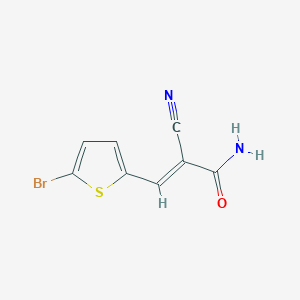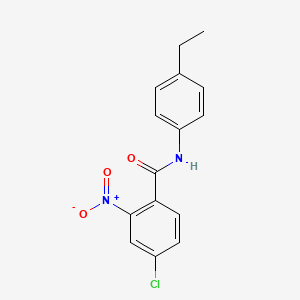![molecular formula C18H15ClO4 B5709777 6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5709777.png)
6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one, also known as Cl-MBOC-Me, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of 6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation. This compound has also been shown to inhibit the expression of certain inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, reducing the expression of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one in lab experiments is its potential as a selective inhibitor of certain enzymes, such as tyrosine kinases. This can be useful in studying the role of these enzymes in various cellular processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research involving 6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential as an anti-inflammatory agent, and its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Métodos De Síntesis
The synthesis method of 6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one involves the reaction of 6-chloro-4-methylcoumarin with 3-methoxybenzyl alcohol in the presence of a base, such as potassium carbonate. The reaction is carried out in an organic solvent, such as dimethylformamide or dimethyl sulfoxide, at an elevated temperature. The product is obtained through a purification process, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as well as its ability to inhibit certain enzymes, such as tyrosine kinases. This compound has also been studied for its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
6-chloro-7-[(3-methoxyphenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c1-11-6-18(20)23-16-9-17(15(19)8-14(11)16)22-10-12-4-3-5-13(7-12)21-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLYHMNELPBEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5709708.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5709716.png)

![1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine](/img/structure/B5709725.png)
![2,3,5,6-tetramethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709732.png)




![4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine](/img/structure/B5709784.png)
![N-[4-(dimethylamino)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5709788.png)

![4-chloro-N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709797.png)
![3-chloro-4-nitrocyclopenta[a]indene](/img/structure/B5709802.png)